molecular formula C14H11ClN2O4 B5784477 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5784477
M. Wt: 306.70 g/mol
InChI Key: WGXYJPYVIWGHFY-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a derivative of benzamide, featuring a chloro group, a methoxyphenyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-chloro-N-(4-methoxyphenyl)benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position of the benzene ring.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 4-chloro-N-(4-methoxyphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, potentially inhibiting their activity. The chloro and methoxyphenyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-chloro-N-(4-methoxyphenyl)-2-aminobenzamide: The amino derivative obtained by reduction of the nitro group.

Uniqueness

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-5-3-10(4-6-11)16-14(18)12-7-2-9(15)8-13(12)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXYJPYVIWGHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chloro-2-nitro-benzoic acid (6.0 g, 30 mmol) and p-anisidine (4.0 g, 33 mmol) using the procedure of step 1 of the Example 1 to provide the title compound (8.5 g, 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
90%

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